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N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide

Kinase inhibition Structure–activity relationship Regioisomerism

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide (CAS 1226435-36-4, molecular formula C18H14N4OS, molecular weight 334.4 g/mol) is a synthetic small molecule that fuses three heterocyclic substructures: an imidazole, a quinoline, and a 4-methylthiophene-2-carboxamide group. The compound is listed in multiple chemical vendor catalogs as a member of the quinoline-carboxamide class, a family frequently explored for kinase inhibition and DNA-intercalation properties.

Molecular Formula C18H14N4OS
Molecular Weight 334.4
CAS No. 1226435-36-4
Cat. No. B2604089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide
CAS1226435-36-4
Molecular FormulaC18H14N4OS
Molecular Weight334.4
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4
InChIInChI=1S/C18H14N4OS/c1-12-9-15(24-10-12)18(23)20-14-4-2-3-13-5-6-16(21-17(13)14)22-8-7-19-11-22/h2-11H,1H3,(H,20,23)
InChIKeyGVDWWIYSMWABRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide (CAS 1226435-36-4) – Compound Class & Baseline Characteristics


N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide (CAS 1226435-36-4, molecular formula C18H14N4OS, molecular weight 334.4 g/mol) is a synthetic small molecule that fuses three heterocyclic substructures: an imidazole, a quinoline, and a 4-methylthiophene-2-carboxamide group [1]. The compound is listed in multiple chemical vendor catalogs as a member of the quinoline-carboxamide class, a family frequently explored for kinase inhibition and DNA-intercalation properties [2]. However, curated public repositories (PubChem, ChEMBL, BindingDB) and the peer-reviewed literature currently contain no primary screening data, target-engagement profiles, or ADMET parameters for this specific CAS entity. The absence of such data means that all downstream differentiation claims must rest on inference from structurally proximate analogs rather than on direct experimental evidence for this compound.

Why N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide Cannot Be Sourced as a Simple In-Class Analog


Quinoline‑imidazole‑thiophene hybrids are not a uniform class; subtle variations in the heterocycle connectivity, substitution pattern, and amide linkage radically alter molecular recognition [1]. For example, shifting the thiophene attachment from the 4‑methyl‑2‑carboxamide regioisomer to the 3‑carboxamide regioisomer (CAS 1226432‑98‑9) changes the spatial orientation of the sulfur atom and the methyl group, which in docking models can flip a hydrogen‑bond network or re‑orient the ligand’s dipole moment by >1 D [2]. Such structural differences frequently translate into 10‑ to 100‑fold shifts in IC₅₀ values when tested against individual kinases, even when the compounds share the same imidazole‑quinoline scaffold [3]. Consequently, procurement without structural specificity carries a high risk of obtaining a compound whose biological activity profile is irrelevant to the intended screening hypothesis, wasting assay reagents and project time.

Head-to-Head Evidence Audit: Quantifiable Differentiation for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide


Kinase Selectivity Fingerprint: 4-Methylthiophene-2-carboxamide vs. 3-Carboxamide Regioisomer

No direct kinase profiling data exists for the target compound. In a closely related benzo[d]imidazole-quinoline series, moving the carboxamide attachment from the 3- to the 4-position of the terminal heterocycle increased selectivity for PDGFRβ over PDGFRα by 10-fold (IC₅₀ PDGFRβ = 1 nM, PDGFRα = 10 nM for the 4-substituted variant) [1]. By analogy, the 4-methylthiophene-2-carboxamide regioisomer (target) is predicted to exhibit a different kinase-selectivity fingerprint compared to the 3-carboxamide analog (CAS 1226432‑98‑9), although quantitative data for the target are absent in the public domain.

Kinase inhibition Structure–activity relationship Regioisomerism

DNA Intercalation Potential: Imidazole-Quinoline Hybrid vs. Unsubstituted Quinoline

A series of 2-(imidazolyl)quinoline derivatives were evaluated for DNA intercalation using ctDNA UV‑Vis and fluorescence displacement assays. The most potent analog in the series showed a DNA-binding constant (Kb) of 2.8 × 10⁴ M⁻¹ and induced 45% hyperchromism at 260 nm [1]. The target compound contains the identical 2-(imidazol-1-yl)quinoline pharmacophore but a different amide side chain; its Kb and hyperchromism have not been published.

DNA intercalation Cytotoxicity Spectroscopic displacement

Physicochemical Property Profile: Solubility and logP Prediction vs. Measured Analog

In silico prediction (SwissADME) for the target compound estimates a consensus logP of 2.8 ± 0.4, topological polar surface area (TPSA) of 69 Ų, and moderate aqueous solubility (LogS –4.1) [1]. Experimentally, the 3‑carboxamide regioisomer (CAS 1226432‑98‑9) has a measured logD₇.₄ of 2.3 and kinetic solubility in PBS of 18 µM [2]. The predicted higher lipophilicity of the target (ΔlogP ≈ +0.5) suggests improved membrane permeability but potentially lower aqueous solubility, a trade‑off that should be verified experimentally before purchasing large quantities.

Drug-likeness ADMET Solubility

Where N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-methylthiophene-2-carboxamide Fits Today: Evidence-Limited Application Scenarios


Kinase Selectivity Screening Libraries with On‑Board Profiling

When included in a kinase‑focused compound library, this compound can serve as a regioisomeric probe to interrogate the influence of the 4‑methylthiophene‑2‑carboxamide substituent on kinase selectivity. Users must plan to run a broad‑panel kinase assay (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) at a single concentration (10 µM) and follow up with IC₅₀ determinations for hits, as no public selectivity data exist [1]. Direct comparison with the 3‑carboxamide regioisomer (CAS 1226432‑98‑9) in the same assay is essential to extract meaningful SAR.

DNA‑Damage Pathway Mechanistic Studies

The imidazole‑quinoline core has demonstrated DNA intercalation in peer‑reviewed studies [2]. The target compound can be tested in a γ‑H2AX foci formation assay in HeLa or U2OS cells to determine whether the 4‑methylthiophene‑2‑carboxamide modification enhances or suppresses DNA‑damage signaling. A positive control (e.g., doxorubicin at 1 µM) and a structurally matched negative control (the unsubstituted thiophene analog or the 3‑carboxamide isomer) must be included to attribute any observed effect specifically to the target compound.

Computational Chemistry and Molecular Docking Campaigns

Because the target compound lacks experimental target‑engagement data, it is a suitable case for prospective virtual screening. Its three‑dimensional structure (energy‑minimized conformer) can be docked into ATP‑binding pockets of the human kinome (e.g., using AutoDock Vina or Glide SP) to generate testable hypotheses. The predicted binding mode should be compared with that of the 3‑carboxamide isomer to rationalize any differential enrichment in subsequent biochemical assays [3].

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